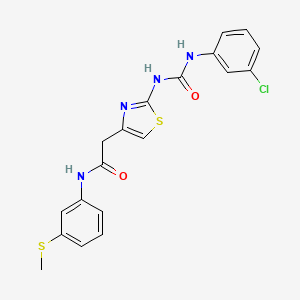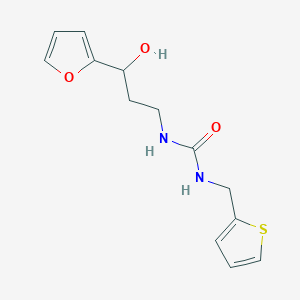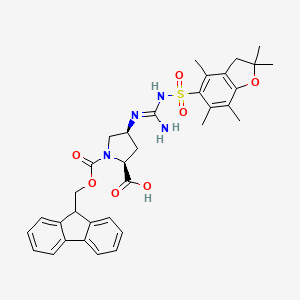
(2S, 4S)-Fmoc-4-(n'-pbf-guanidino)-pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2S, 4S)-Fmoc-4-(n'-pbf-guanidino)-pyrrolidine-2-carboxylic acid" is a significant synthetic intermediate used in peptide synthesis and medicinal chemistry for the construction of complex molecules. Its structure incorporates both the Fmoc-protecting group, facilitating solid-phase peptide synthesis (SPPS), and a guanidino functionality, which is essential for mimicking the side chain of arginine or enhancing molecular interactions.
Synthesis Analysis
The synthesis of related compounds often involves stepwise reactions that include protection strategies, activation, and coupling of amino acids or peptide fragments. For example, the synthesis of amino acid and peptide analogues featuring pyrrolidine structures and Fmoc protective strategies demonstrates the utility of these compounds in peptidomimetics and SPPS (Bissyris et al., 2005).
Molecular Structure Analysis
The molecular structure of "(2S, 4S)-Fmoc-4-(n'-pbf-guanidino)-pyrrolidine-2-carboxylic acid" is characterized by its chirality and the presence of the Fmoc group, which is crucial for its role in peptide synthesis. The structure facilitates the specific incorporation of the compound into peptides, affecting both the physical and chemical properties of the resulting molecules.
Chemical Reactions and Properties
The compound is involved in various chemical reactions, particularly in peptide bond formation, where its Fmoc group is removed under basic conditions to allow coupling reactions. Its guanidino group can participate in hydrogen bonding and ionic interactions, which are vital for the biological activity of peptides (Wojciechowski & Hudson, 2008).
Aplicaciones Científicas De Investigación
Building Block for Peptidomimetics and Peptide Analogues
The compound is utilized as a precursor in the synthesis of peptidomimetics and peptide analogues. For instance, studies have shown the synthesis of various ATPC-amino acids and ATPC-peptides, where ATPC (2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid) serves as an N-terminal moiety in peptide synthesis using Fmoc methodology without the protection of the ATPC amino group. This approach underscores the role of such compounds in enhancing the diversity and functionality of peptidic structures through novel synthetic routes (Bissyris et al., 2005).
Solid Phase Peptide Synthesis (SPPS)
The compound is instrumental in solid-phase peptide synthesis (SPPS) methodologies, facilitating the synthesis of biologically active peptides and small proteins. The Fmoc solid phase peptide synthesis technique has been significantly advanced by introducing various solid supports, linkages, and side chain protecting groups, as well as by a better understanding of solvation conditions. These developments have allowed for impressive syntheses, demonstrating the compound's critical role in the orthogonal scheme of peptide synthesis (Fields & Noble, 2009).
Synthesis of Functional Materials
Furthermore, amino acids and short peptides modified with the Fmoc group have shown significant self-assembly features, demonstrating potential for applications in fabricating functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, opening avenues for creating bio-inspired materials with cell cultivation, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).
Antibacterial Agents
Moreover, Fmoc amino acid/peptide-based cationic amphiphiles have been explored for their hydrogelation and antibacterial properties. These cationic amphiphiles, designed by incorporating a pyridinium moiety at the C-terminal of Fmoc amino acid/peptides, demonstrate efficient antibacterial activity against both Gram-positive and Gram-negative bacteria due to their cell membrane penetration properties. This research highlights the potential of Fmoc-protected amino acids in developing new classes of antibacterial agents (Debnath et al., 2010).
Propiedades
IUPAC Name |
(2S,4S)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O7S/c1-18-19(2)30(20(3)26-15-34(4,5)45-29(18)26)46(42,43)37-32(35)36-21-14-28(31(39)40)38(16-21)33(41)44-17-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27/h6-13,21,27-28H,14-17H2,1-5H3,(H,39,40)(H3,35,36,37)/t21-,28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLBFKRSGGXJJF-KMRXNPHXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC3CC(N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=N[C@H]3C[C@H](N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S, 4S)-Fmoc-4-(n'-pbf-guanidino)-pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

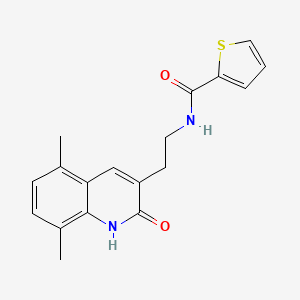
![1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide](/img/structure/B2498821.png)
![6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2498822.png)
![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2498824.png)
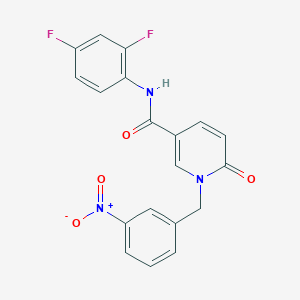
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2498828.png)
![2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2498829.png)
![Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B2498830.png)

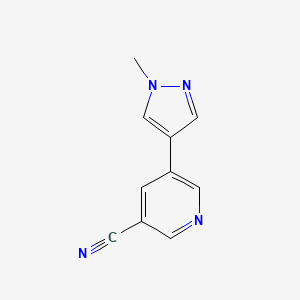
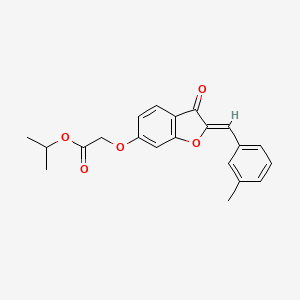
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2498839.png)
